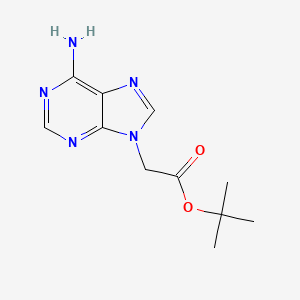

tert-butyl 2-(6-amino-9H-purin-9-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(6-aminopurin-9-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXYCJXQTOWEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510548 | |

| Record name | tert-Butyl (6-amino-9H-purin-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152774-16-8 | |

| Record name | tert-Butyl (6-amino-9H-purin-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 6-amino-9H-purin-9-yl)acetic acid

One prevalent approach is the esterification of 6-amino-9H-purin-9-yl)acetic acid with tert-butanol or tert-butyl halides under suitable conditions. This method typically involves:

- Activation of the carboxylic acid group (e.g., via acid chlorides or coupling agents).

- Reaction with tert-butanol or tert-butyl derivatives to form the tert-butyl ester.

- Purification steps to isolate this compound.

This approach ensures the selective esterification without affecting the purine ring's amino group.

Preparation in Solution and Formulation Context

According to GlpBio, this compound is often prepared as a stock solution for biological assays or in vivo formulations. The preparation involves dissolving the compound in DMSO followed by dilution with solvents such as corn oil, PEG300, Tween 80, or water to achieve clear solutions suitable for administration or experimentation. The process emphasizes:

- Ensuring complete dissolution and clarity at each dilution step.

- Using physical methods like vortexing, ultrasound, or warm water baths to aid solubilization.

- Careful order of solvent addition to maintain solution stability.

These preparation steps are critical for maintaining compound integrity and bioavailability in experimental settings.

Detailed Preparation Data Table

Analytical and Monitoring Techniques

During synthesis and preparation, the following analytical methods are typically employed to monitor reaction progress and confirm product purity:

- Thin-layer chromatography (TLC) for reaction monitoring.

- High-performance liquid chromatography (HPLC) for purity assessment.

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry (MS) for molecular weight verification.

These techniques ensure the compound is synthesized with high purity and structural integrity, crucial for its application in research and development.

Research Findings and Optimization

Research literature indicates that the purity and yield of this compound can be optimized by:

- Controlling reaction temperature (typically mild conditions to avoid purine ring degradation).

- Using inert atmosphere conditions to prevent oxidation.

- Employing high-purity solvents and reagents.

- Sequential addition of solvents during formulation to maintain solubility and stability.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification | tert-butanol, coupling agents | High selectivity, straightforward | Requires activation step |

| Nucleophilic substitution | 9-Halo purine derivatives, tert-butyl acetate | Useful for specific precursors | Multi-step, less common |

| Solution preparation | DMSO, corn oil, PEG300, Tween 80 | Suitable for biological assays | Requires careful solvent handling |

Chemical Reactions Analysis

Acylation of the 6-Amino Group

The primary amino group at the 6-position undergoes nucleophilic acylation reactions. For example, treatment with 4-methoxybenzoyl chloride in anhydrous pyridine at 80°C yields the N-anisoylated derivative (Figure 1) .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Methoxybenzoyl chloride | Pyridine | 80°C | 30 min | ~85% |

This reaction is critical for protecting the amino group during synthetic workflows, particularly in peptide nucleic acid (PNA) monomer synthesis .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic conditions to produce the corresponding carboxylic acid. For instance, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature cleaves the ester group efficiently .

Hydrolysis Conditions

| Acid | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| Trifluoroacetic acid | DCM | 25°C | 2 hr | 6-Amino-9H-purine-9-acetic acid |

The tert-butyl group enhances solubility in organic solvents while remaining stable under basic conditions, making it ideal for stepwise synthesis .

Coupling Reactions for Conjugate Formation

The amino group participates in coupling reactions to form amide or peptide bonds. Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) as activators, the compound reacts with carboxylic acids (e.g., Fmoc-protected tryptophan) to generate dipeptide conjugates .

Example Reaction

| Component | Reagent | Conditions | Product |

|---|---|---|---|

| Fmoc-l-Trp-OH | HATU/DIPEA | DMF, RT | Fmoc-Trp-(6-amino-purine)acetate |

This methodology is pivotal in prodrug development, where tert-butyl esters improve metabolic stability .

Deprotection and Functionalization

The Fmoc (Fluorenylmethyloxycarbonyl) protecting group on coupled products is removed using piperidine in dimethylformamide (DMF), revealing a free amine for subsequent acetylation or further functionalization .

Deprotection Protocol

| Reagent | Solvent | Time | Yield |

|-----------------------|--------------|-------------|

Scientific Research Applications

Synthesis and Mechanism of Action

tert-butyl 2-(6-amino-9H-purin-9-yl)acetate can be synthesized through various methods, often involving the reaction of appropriate purine derivatives with tert-butyl acetate in the presence of a base. The mechanism of action typically involves interactions with biological targets such as enzymes or receptors, influencing biochemical pathways crucial for cellular processes.

Scientific Research Applications

- Medicinal Chemistry

- Biochemical Studies

-

Synthetic Organic Chemistry

- As an intermediate in the synthesis of more complex organic molecules, this compound is crucial for developing new pharmaceuticals and materials.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of purine compounds, including this compound, exhibited significant antiviral activity against specific viruses by inhibiting their replication processes. This underscores the compound's potential role in developing antiviral therapies.

Case Study 2: Enzyme Inhibition

Research indicated that this compound could inhibit certain kinases involved in cancer cell signaling pathways. By targeting these enzymes, it may reduce tumor growth and improve therapeutic outcomes in cancer treatments.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-amino-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can intercalate into DNA, disrupting the replication and transcription processes . These interactions are mediated by the structural features of the compound, including the purine ring and the tert-butyl ester group .

Comparison with Similar Compounds

tert-butyl 2-(6-amino-9H-purin-9-yl)acetate can be compared with other similar compounds, such as:

tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate: This compound has a chloro group instead of an amino group, which affects its reactivity and biological activity.

tert-butyl 2-(6-methylamino-9H-purin-9-yl)acetate:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity patterns and biological activities .

Biological Activity

Tert-butyl 2-(6-amino-9H-purin-9-yl)acetate is a purine derivative notable for its potential biological activities, particularly in pharmacology. Its structure, which includes a tert-butyl group and an amino-substituted purine, suggests significant interactions with biological systems, especially in the context of antiviral and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : Approximately 249.27 g/mol

- Structural Characteristics : The compound features a tert-butyl group attached to an acetate moiety linked to a 6-amino-9H-purine structure. This configuration imparts lipophilicity, enhancing its bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides. This similarity allows the compound to interfere with nucleic acid synthesis, thereby exhibiting antiviral properties , particularly against retroviruses such as HIV. The mechanism involves:

- Inhibition of Viral Replication : By mimicking nucleosides, the compound can disrupt the replication process of viruses.

- Enhancement of Cellular Uptake : Modifications to the purine structure improve metabolic stability and cellular absorption, crucial for effective antiviral activity.

Biological Activity Overview

Research indicates that this compound has demonstrated notable biological activities, including:

- Antiviral Effects : Effective against retroviruses, particularly HIV.

- Anti-inflammatory Potential : Related compounds have shown anti-inflammatory activity, suggesting that this derivative may also possess similar properties .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Benzyl 2-(6-amino-9H-purin-9-yl)acetate | Contains a benzyl group instead of tert-butyl | Potentially different pharmacokinetic properties |

| Ethyl 2-(6-amino-9H-purin-9-yl)acetate | Ethyl ester form | May exhibit different solubility and bioactivity |

| Methyl 2-(6-amino-9H-purin-9-yl)acetate | Methyl ester form | Smaller size may affect cellular uptake |

| 6-Amino-9H-purine | Parent compound without acetate modification | Serves as a baseline for comparing modifications |

The unique combination of lipophilicity from the tert-butyl group and the amino functionality may enhance the antiviral activity of this compound compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various purine derivatives, including this compound. For example:

- Antiviral Activity : A study highlighted the compound's potential in inhibiting viral replication through mechanisms similar to established antiviral drugs. The modifications in its structure were found to enhance its efficacy against HIV.

- Anti-inflammatory Properties : In vitro tests using techniques such as Bovine Serum Albumin (BSA) denaturation indicated that analogs of this compound exhibited promising anti-inflammatory activities comparable to known anti-inflammatory agents like Diclofenac .

- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with viral enzymes, further supporting its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 2-(6-amino-9H-purin-9-yl)acetate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to minimize inhalation risks .

- Emergency Measures : For accidental exposure, flush eyes/skin with water for 15 minutes. If inhaled, move to fresh air and monitor for respiratory distress .

- Storage : Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas. Avoid heat, sunlight, and incompatible materials (e.g., strong oxidizers) .

- Contradictions in Toxicity Data : Although classified under acute toxicity (Category 4 for oral/dermal/inhalation), full toxicological data are unavailable. Assume worst-case scenarios and consult updated safety guidelines .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for ) and purine ring protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (calculated for : 257.11 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm, purine absorbance) can assess purity. Use C18 columns and acetonitrile/water gradients .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Protection-Deprotection Strategy :

- Step 1 : Protect the 6-amino group of 9H-purine using tert-butoxycarbonyl (Boc) under basic conditions (e.g., BocO, DMAP) .

- Step 2 : React with tert-butyl bromoacetate via nucleophilic substitution (KCO, DMF, 60°C) to form the ester linkage .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (silica gel, 5% MeOH in DCM) .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of the acetamide moiety in nucleophilic reactions?

- Methodological Answer :

- Steric Hindrance Analysis : The tert-butyl group reduces accessibility to the ester carbonyl, slowing hydrolysis or aminolysis. Use DFT calculations (e.g., Gaussian software) to model transition states .

- Experimental Validation : Compare reaction rates with methyl or ethyl esters in SN2 reactions (e.g., with benzylamine). Monitor kinetics via -NMR or LC-MS .

Q. What strategies can resolve contradictions between reported stability data and experimental observations for this compound?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH for 4 weeks). Analyze decomposition via HPLC and identify byproducts (e.g., purine derivatives) .

- Mechanistic Studies : Use LC-MS/MS to trace degradation pathways. For example, tert-butyl ester hydrolysis may yield 2-(6-amino-9H-purin-9-yl)acetic acid .

Q. How can researchers design degradation studies to identify potential decomposition products under various storage conditions?

- Methodological Answer :

- Study Design :

| Condition | Parameters | Analytical Tools |

|---|---|---|

| Thermal (40–60°C) | 0–30 days, sealed vs. open air | HPLC, TGA-DSC |

| Photolytic (UV light) | 300–400 nm, 0–48 hours | UV-Vis, NMR |

| Hydrolytic (pH 1–13) | Buffer solutions at 37°C | LC-MS, IR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.